2'-Deoxyisoinosine

Fluorescence Spectroscopy Oligonucleotide Labeling Nucleic Acid Dynamics

Distinguish your assay with 2'-Deoxyisoinosine (isoI_d), a fluorescent structural isomer of 2'-deoxyinosine. Unlike the non-fluorescent dI, isoI_d enables probe-free, real-time DNA hybridization monitoring via ~95% fluorescence quenching upon duplex formation. It provides predictable, sequence-independent Tm reductions (~15°C per substitution) for rationally modulating oligonucleotide stability. Avoid the experimental failure associated with mis-specification by selecting this intrinsically fluorescent nucleoside, specifically validated for optical detection and precise thermodynamic control. Ready for incorporation via standard phosphoramidite chemistry.

Molecular Formula C10H12N4O4
Molecular Weight 252.23 g/mol
Cat. No. B1250364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyisoinosine
Synonyms2'-deoxyisoinosine
9-(2-deoxy-beta-D-ribofuranosyl)-1H-purin-2-one
Molecular FormulaC10H12N4O4
Molecular Weight252.23 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2NC(=O)N=C3)CO)O
InChIInChI=1S/C10H12N4O4/c15-3-7-6(16)1-8(18-7)14-4-12-5-2-11-10(17)13-9(5)14/h2,4,6-8,15-16H,1,3H2,(H,11,13,17)/t6-,7+,8+/m0/s1
InChIKeyYOLSYNLZAPCTKP-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxyisoinosine (isoI_d) for Oligonucleotide Research: A Fluorescent Nucleoside with Predictable Duplex Destabilization Properties


2'-Deoxyisoinosine (isoI_d) is a non-canonical purine nucleoside analog that is isomeric to 2'-deoxyinosine (dI), with the purine ring nitrogen repositioned from position 1 to position 2 [1]. Unlike dI, which is widely used as a degenerate or 'universal' base in PCR primers and hybridization probes, isoI_d exhibits strong intrinsic fluorescence [1][2]. This fluorescence is comparable to that of the widely used 2-aminopurine 2'-deoxynucleoside, making isoI_d a valuable probe for studying nucleic acid structure and dynamics [3]. The compound has been successfully converted to its phosphoramidite and H-phosphonate derivatives for incorporation into oligodeoxynucleotides via standard solid-phase synthesis [1][2].

Why 2'-Deoxyisoinosine Cannot Be Substituted by Standard 2'-Deoxyinosine (dI) or 7-Deaza-dI


Although 2'-deoxyisoinosine (isoI_d) and 2'-deoxyinosine (dI) are structural isomers and both are often categorized alongside other ambiguous nucleosides such as 7-deaza-2'-deoxyinosine and 2-aza-2'-deoxyinosine [1][2], their functional and physical properties diverge sharply. Critically, isoI_d lacks the degenerate base-pairing behavior that defines dI; it strongly destabilizes DNA duplexes regardless of the opposing base [3]. More importantly, isoI_d is intrinsically fluorescent, a property dI completely lacks [4]. Therefore, a procurement decision to use dI in an assay requiring optical detection would result in experimental failure. Conversely, selecting isoI_d for a degenerate primer application would introduce unacceptable duplex destabilization, rendering the probe non-functional. Substitution without understanding these specific, quantitative differences compromises experimental validity.

Quantitative Differentiation of 2'-Deoxyisoinosine: Fluorescence, Duplex Stability, and Base-Pairing Specificity Data


Fluorescence Intensity: isoI_d vs. 2'-Deoxyinosine (dI)

2'-Deoxyisoinosine (isoI_d) exhibits strong intrinsic fluorescence, a property entirely absent in its structural isomer 2'-deoxyinosine (dI). The fluorescence quantum yield of isoI_d is reported to be approximately 100-fold higher than that of 2'-deoxyinosine under comparable conditions, rendering isoI_d detectable at significantly lower concentrations without external labeling [1].

Fluorescence Spectroscopy Oligonucleotide Labeling Nucleic Acid Dynamics

DNA Duplex Thermal Stability: isoI_d Substitution vs. Canonical dT

Incorporation of a single 2'-deoxyisoinosine (isoI_d) residue into a DNA duplex, replacing a canonical dT, results in a significant and predictable decrease in duplex thermal stability. The destabilization effect is independent of the identity of the opposing natural base (dA, dT, dG, or dC) [1][2].

DNA Duplex Stability Melting Temperature (Tm) Oligonucleotide Hybridization

Additive Duplex Destabilization with Multiple isoI_d Residues

The destabilizing effect of 2'-deoxyisoinosine on DNA duplexes is cumulative. When two consecutive isoI_d residues are incorporated into the same oligomer, the reduction in melting temperature is approximately additive compared to a single substitution [1].

Oligonucleotide Design Duplex Engineering Internal Loop Formation

Parallel-Stranded DNA Base Pairing: isoI_d vs. 2'-Deoxyinosine

In parallel-stranded DNA duplexes (where both strands have the same 5'→3' orientation), 2'-deoxyisoinosine (isoI_d) forms specific base pairs with 2'-deoxycytidine (dC). In contrast, the canonical base pair in antiparallel DNA is formed between isoI_d and 2'-deoxy-5-methylisocytidine. These pairing patterns differ from those observed with 2'-deoxyinosine (dI), which pairs preferentially with dC in both orientations [1].

Parallel DNA Non-Canonical Base Pairing DNA Nanotechnology

Fluorescence Quenching in Duplex DNA: isoI_d Signal-to-Noise Ratio

The fluorescence of 2'-deoxyisoinosine (isoI_d) is strongly quenched upon duplex formation, decreasing by approximately 95% compared to the single-stranded state. This quenching behavior is comparable to that of 8-aza-7-deaza-2'-deoxyisoinosine and can be used to monitor hybridization without an external quencher [1].

Fluorescence Quenching DNA Hybridization Assay Real-Time PCR

Solid-Phase Synthesis Compatibility: isoI_d Phosphoramidite vs. Unprotected Monomers

The synthesis of isoguanine-containing oligonucleotides using 2'-deoxyisoinosine building blocks requires 2-O-protection (e.g., with a diphenylcarbamoyl group) to achieve efficient coupling. Oligonucleotide synthesis with unprotected 2-oxo groups results in significantly reduced yield and purity. This contrasts with the synthesis of standard 2'-deoxyinosine phosphoramidites, which do not require such additional protection strategies [1].

Oligonucleotide Synthesis Phosphoramidite Chemistry Custom DNA Synthesis

Validated Application Scenarios for 2'-Deoxyisoinosine in Academic and Industrial Research


Label-Free Fluorescence Monitoring of DNA Hybridization and Melting

Researchers can exploit the strong intrinsic fluorescence of isoI_d and its ~95% quenching upon duplex formation to monitor DNA hybridization in real-time without external fluorophores or quenchers [1]. The residual fluorescence post-hybridization is sufficient to accurately determine melting temperatures (Tm) that are statistically indistinguishable from those obtained by conventional UV spectrophotometry, enabling a streamlined, single-instrument workflow [2].

Engineering Predetermined DNA Duplex Stability for Probe and Primer Design

For applications requiring fine control over oligonucleotide duplex stability—such as allele-specific PCR, microarray probe design, or antisense oligonucleotide development—isoI_d provides a predictable destabilization tool. A single substitution reduces Tm by ~15°C, and two consecutive substitutions reduce it by ~25°C, regardless of the opposing natural base [3]. This allows researchers to rationally adjust hybridization stringency and avoid non-specific binding without altering the overall sequence length or GC content.

Structural Biology Studies of DNA Loops and Mismatch Recognition

The sequence-independent destabilization and additive Tm reduction of isoI_d make it an ideal building block for constructing internal loops and bulges within DNA duplexes [4]. Since the destabilization magnitude is known (~15°C per residue) and independent of the partner base, researchers can systematically introduce defined structural perturbations. This is particularly valuable for studying the thermodynamic and structural basis of DNA bending, protein-DNA interactions at mismatched sites, and the mechanisms of DNA mismatch repair enzymes.

Parallel-Stranded DNA Nanotechnology and Self-Assembly

In parallel-stranded DNA architectures, isoI_d exhibits a specific pairing preference for 2'-deoxycytidine, a property not shared by 2'-deoxyinosine [2]. This orientation-dependent pairing specificity enables the rational design of parallel DNA motifs, such as parallel triplexes and quadruplexes, which are foundational in DNA nanotechnology. Selecting isoI_d over dI ensures correct strand orientation and prevents the formation of undesired antiparallel or mismatched structures in complex self-assembly systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-Deoxyisoinosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.